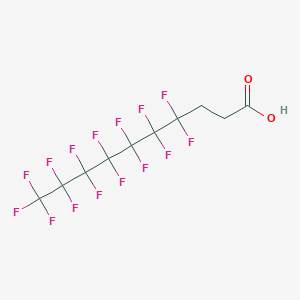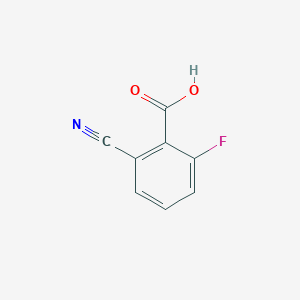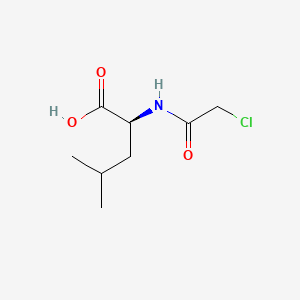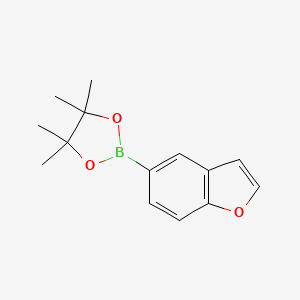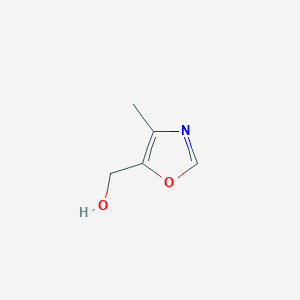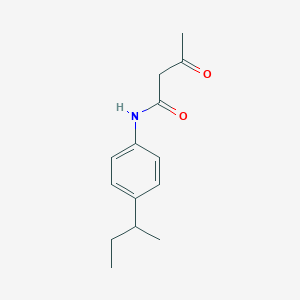
N-(4-sec-butylphenyl)-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This usually includes the compound’s systematic name, its molecular formula, and its structural formula. The description might also include the compound’s appearance and odor if it’s a common substance.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the reactants, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Highly Selective Rhodium-Catalyzed Reactions
The conjugate addition reactions of 4-oxobutenamides, including compounds structurally related to N-(4-sec-butylphenyl)-3-oxobutanamide, have been studied for their high regio- and enantioselectivity. These reactions, facilitated by rhodium catalysis and sterically demanding P-chiral diphosphines, demonstrate the potential of these compounds in synthetic organic chemistry for producing highly selective products with varied functional group derivatizations (Zigterman et al., 2007).
Biotransformation by Gram-positive Bacteria
Research on the environmental pollutant 4-sec-butylphenol, closely related to N-(4-sec-butylphenyl)-3-oxobutanamide, highlights its biotransformation by aerobic Gram-positive bacteria. The transformation results in less toxic products, demonstrating an application in environmental protection through bioremediation techniques (Hahn et al., 2013).
Oxidative Cyclization for Heterocyclic Compound Synthesis
The manganese(III)-induced oxidative cyclization of N-propenyl-3-oxobutanamides, a reaction process applicable to derivatives of N-(4-sec-butylphenyl)-3-oxobutanamide, produces azabicyclohexanones. This synthesis route illustrates the compound's utility in creating complex heterocyclic structures, relevant for pharmaceutical research and development (Asahi & Nishino, 2009).
Lithium Extraction Technology
The use of β-carbonyl amide derivatives, similar in structure to N-(4-sec-butylphenyl)-3-oxobutanamide, for lithium ion extraction from salt lake brines demonstrates an innovative application in the field of hydrometallurgy. This technology offers a promising approach for lithium separation processes, critical for battery manufacturing and renewable energy sectors (Ji et al., 2016).
Biodegradation of Aromatic Alkanoic Acids
The biodegradation of aromatic alkanoic acid isomers, including those structurally related to N-(4-sec-butylphenyl)-3-oxobutanamide, reveals insights into the microbial degradation pathways affected by alkyl side chain branching. This study contributes to understanding the environmental fate of such compounds and their potential impact on ecological systems (Johnson et al., 2011).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes information on how to handle and store the compound safely.
Zukünftige Richtungen
This involves discussing potential future research directions for the compound. It could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanisms of action.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-10(2)12-5-7-13(8-6-12)15-14(17)9-11(3)16/h5-8,10H,4,9H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENBMIDWRMRXHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387902 |
Source


|
| Record name | N-(4-sec-butylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sec-butylphenyl)-3-oxobutanamide | |
CAS RN |
690991-18-5 |
Source


|
| Record name | N-(4-sec-butylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



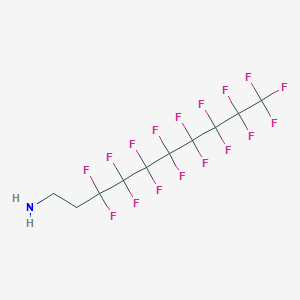
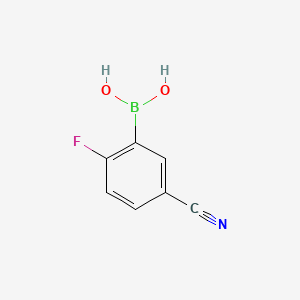
![6-[(2,2-Dimethylpropanoyl)amino]-2,3-difluorobenzoic acid](/img/structure/B1351158.png)
